molecular formula C13H19N3O2 B14012795 Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate CAS No. 34153-51-0

Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate

Cat. No.: B14012795
CAS No.: 34153-51-0
M. Wt: 249.31 g/mol
InChI Key: NUNQKQJHEFQKFW-UHFFFAOYSA-N
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Description

Ethyl 3-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate is a triazenyl-substituted propanoate derivative with a unique structural framework. The compound features a central triazene group (N=N–N) in the E-configuration, flanked by two methyl groups and conjugated to a phenyl ring. This structure confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a precursor for bioactive molecules or enzyme inhibitors.

Properties

CAS No.

34153-51-0

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 3-[4-(dimethylaminodiazenyl)phenyl]propanoate

InChI

InChI=1S/C13H19N3O2/c1-4-18-13(17)10-7-11-5-8-12(9-6-11)14-15-16(2)3/h5-6,8-9H,4,7,10H2,1-3H3

InChI Key

NUNQKQJHEFQKFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate typically involves the esterification of 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Carboxylate salts

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The synthesis and characterization of triazene- and amide-functionalized propanoate derivatives have been extensively studied. Below, we compare Ethyl 3-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate with three analogs from recent literature (compounds 13g, 13h, and 13i) .

Structural Differences and Functional Groups
Compound ID Key Substituents/Modifications Yield (%)
Target Compound 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl group N/A
13g 7-Acetyl-7-azaspiro[3.5]non-1-en-3-one core; 3,5-dichloroisonicotinoylamino group 67
13h 7-Oxaspiro[3.5]non-1-en-3-one core; 3,5-dichloroisonicotinoylamino group 91
13i 7λ⁶-Thia-spiro[3.5]non-1-en-3,7,7-trioxo core; 3,5-dichloroisonicotinoylamino group 23

Key Observations :

  • The target compound lacks the spirocyclic cores and dichloroisonicotinoylamino groups present in 13g–13i, instead prioritizing a simpler triazene-aryl system.
  • 13h achieved the highest yield (91%), likely due to the oxygen-containing spiro ring (7-oxa), which may enhance synthetic stability compared to sulfur-containing analogs like 13i (23% yield) .
Physicochemical and Spectroscopic Properties
  • NMR Data: The target compound’s triazene group would exhibit characteristic deshielded proton signals (δH ~8–9 ppm) due to conjugation with the aromatic ring. In contrast, 13g–13i show distinct shifts for spirocyclic protons (δH 2.5–4.5 ppm) and dichloroisonicotinoylamino NH groups (δH ~10 ppm) .
  • Mass Spectrometry :
    • The molecular ion peak for the target compound is expected at m/z ~317 (C₁₄H₁₉N₃O₂), while 13g–13i exhibit higher m/z values (~550–600) due to their larger spirocyclic frameworks and dichloro substituents .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s simpler structure may allow for higher yields and fewer purification steps than 13g–13i , which require multi-step spirocyclization .
  • Thermodynamic Stability : Triazenes are prone to hydrolysis under acidic conditions, whereas 13g–13i ’s spirocyclic cores (especially 13h ) demonstrate superior stability in physiological buffers.
  • Drug-Likeness: The dichloroisonicotinoylamino group in 13g–13i improves lipophilicity (clogP ~3.5) compared to the target compound (clogP ~2.1), suggesting better membrane permeability for the former.

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